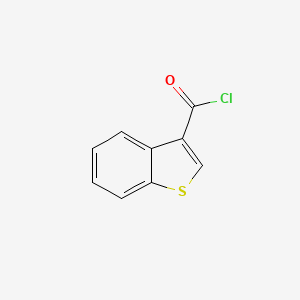

1-Benzothiophene-3-carbonyl chloride

Description

The exact mass of the compound Benzo[b]thiophene-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMXWLPUJAYDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379998 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39827-12-8 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Benzothiophene-3-carbonyl chloride. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science. This document includes detailed experimental protocols and summarizes key quantitative data for easy reference.

Core Chemical Properties

This compound is a reactive acyl chloride derivative of the benzothiophene heterocyclic system. It serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in pharmaceuticals and materials science.

Physical and Chemical Properties

Key physical and chemical properties of this compound are summarized in the table below. The compound is a pale yellow solid at room temperature and is known to be sensitive to moisture and corrosive, necessitating careful handling in a controlled environment.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₅ClOS | [1] |

| Molecular Weight | 196.65 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Sparingly soluble in water (0.091 g/L at 25°C) for the related sulfonyl chloride | [2] |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid and is a versatile reagent for various chemical transformations.

Synthesis

The primary method for the synthesis of this compound is the reaction of 1-benzothiophene-3-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3] This reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).

A general one-pot procedure for the synthesis of amides from carboxylic acids using thionyl chloride can be adapted for the formation of the acyl chloride.[3]

-

To a solution of 1-benzothiophene-3-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add triethylamine (3 equivalents).

-

Slowly add thionyl chloride (1 equivalent) to the mixture at room temperature.

-

Stir the reaction mixture for 5-20 minutes.

-

The resulting solution contains the this compound and can be used directly in subsequent reactions or purified by removing the solvent under reduced pressure.

Note: This is a generalized protocol and may require optimization for specific scales and desired purity.

Figure 1: Synthesis of this compound.

Reactivity

As a typical acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.[1]

-

Hydrolysis: It reacts with water to hydrolyze back to 1-benzothiophene-3-carboxylic acid.[1]

-

Aminolysis: Reaction with primary or secondary amines yields the corresponding amides.

-

Alcoholysis/Phenolysis: Reaction with alcohols or phenols produces esters.

The following is a representative procedure for the acylation of an amine.

-

Dissolve aniline (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or pyridine) in a reaction flask equipped with a stirrer.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the aniline solution at room temperature.

-

If not using pyridine as the solvent, a base such as triethylamine or pyridine (1.1 equivalents) is typically added to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude N-phenyl-1-benzothiophene-3-carboxamide, which can be further purified by recrystallization or column chromatography.

Figure 2: Acylation of Aniline.

Applications in Research and Drug Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This compound is a crucial building block for accessing these derivatives.

Pharmacological Significance of Derivatives

Derivatives of 1-benzothiophene-3-carboxylic acid, which can be synthesized from the corresponding carbonyl chloride, have been investigated for various therapeutic applications. For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway.[4][5][6][7][8]

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction, and its dysregulation is implicated in cancer progression and metastasis. Inhibition of this pathway can lead to a reduction in cancer cell proliferation, migration, and invasion.

Figure 3: Inhibition of the RhoA/ROCK pathway.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Disclaimer: This document is intended for informational purposes only and does not constitute professional chemical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

References

- 1. Buy this compound | 39827-12-8 [smolecule.com]

- 2. 1-BENZOTHIOPHENE-3-SULFONYL CHLORIDE | 18494-87-6 [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride (CAS Number: 39827-12-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzothiophene-3-carbonyl chloride, a key intermediate in organic synthesis and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Chemical Data

This compound is a reactive acyl chloride featuring a benzothiophene core. This sulfur-containing heterocyclic moiety is a prominent scaffold in a variety of biologically active compounds.

| Property | Value |

| CAS Number | 39827-12-8 |

| Molecular Formula | C₉H₅ClOS |

| Molecular Weight | 196.65 g/mol [1][2] |

| Appearance | Pale yellow solid[1] |

| Boiling Point | 309.5°C at 760 mmHg[3] |

| Density | 1.41 g/cm³[3] |

| Flash Point | 141°C[3] |

| Refractive Index | 1.68[3] |

| SMILES | ClC(=O)C1=CSC2=C1C=CC=C2[2] |

| InChI Key | GSMXWLPUJAYDHX-UHFFFAOYSA-N[2] |

Synthesis of this compound

The primary route to this compound involves the chlorination of its corresponding carboxylic acid.

Experimental Protocol: Synthesis of 1-Benzothiophene-3-carboxylic acid

A common precursor, 1-Benzothiophene-3-carboxylic acid, can be synthesized from benzothiophene via a Friedel-Crafts acylation followed by hydrolysis.

Materials:

-

Benzothiophene

-

Trichloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

1 N Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

A suspension of aluminum chloride (0.1 mol) in dichloromethane (100 mL) is cooled to -78°C under an inert atmosphere.

-

A solution of trichloroacetyl chloride (0.1 mol) in dichloromethane (50 mL) is added over a 10-minute period.

-

After 15 minutes, the suspension is warmed to -40°C and stirred for an additional 45 minutes.

-

A solution of benzothiophene (0.1 mol) in dichloromethane (50 mL) is then introduced slowly.

-

The reaction mixture is warmed to 0°C and stirred for an additional 30 minutes.

-

The reaction is quenched with 50 mL of 1 N HCl.

-

The mixture is transferred to a separatory funnel, and the organic phase is washed sequentially with water and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then hydrolyzed using a suitable base to afford 1-Benzothiophene-3-carboxylic acid.

Experimental Protocol: Conversion to this compound

The synthesized carboxylic acid is then converted to the acyl chloride.

Materials:

-

1-Benzothiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Toluene (optional, as thionyl chloride can serve as the solvent)

-

Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure using Thionyl Chloride:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, 1-Benzothiophene-3-carboxylic acid (1.0 eq) is placed.

-

Excess thionyl chloride (2.0-3.0 eq) is added. An inert solvent like dichloromethane or toluene can also be used.

-

The mixture is stirred at room temperature for 30 minutes and then gently heated to reflux (approximately 70-80°C).

-

The reaction is monitored by the cessation of gas evolution (HCl and SO₂), typically complete within 1-3 hours.

-

After cooling to room temperature, the excess thionyl chloride and any solvent are removed under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Chemical Reactivity and Experimental Protocols

This compound undergoes typical nucleophilic acyl substitution reactions, making it a versatile building block for creating a library of derivatives.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.

Experimental Protocol: Synthesis of a 1-Benzothiophene-3-carboxamide

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Brine

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, water, 1N NaOH, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of a 1-Benzothiophene-3-carboxylate Ester

Materials:

-

This compound

-

Alcohol (e.g., ethanol)

-

Pyridine or other non-nucleophilic base

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude ester can be purified by column chromatography.

Applications in Drug Discovery and Development

Derivatives of this compound have shown promise in a range of therapeutic areas due to their diverse biological activities.

Cholinesterase Inhibition

Certain benzothiophene-chalcone hybrids, which can be synthesized from this compound, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Substituted benzothiophene derivatives have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[5][6] PPARs are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism, making them important targets for the treatment of type 2 diabetes and dyslipidemia.[5][6]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1] It can cause severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its reactivity allows for the straightforward synthesis of a wide array of benzothiophene derivatives. The demonstrated biological activities of these derivatives, particularly in the areas of neurodegenerative disease and metabolic disorders, highlight the importance of this compound as a scaffold in modern drug discovery and development. Further exploration of the chemical space accessible from this starting material holds significant potential for the identification of new therapeutic agents.

References

- 1. Buy this compound | 39827-12-8 [smolecule.com]

- 2. This compound | CAS 39827-12-8 [matrix-fine-chemicals.com]

- 3. 1-BENZOTHIOPHENE-3-CARBONYL CHLORIDE39827-12-8,Purity95%_Alinda Chemical Ltd. [molbase.com]

- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The effect of substituted thiophene and benzothiophene derivates on PPARgamma expression and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

Synthesis of 1-Benzothiophene-3-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzothiophene-3-carbonyl chloride, a key intermediate in the development of various pharmaceutical agents. This document details the primary synthetic routes from 1-Benzothiophene-3-carboxylic acid, outlines detailed experimental protocols, and presents quantitative data to support reproducible and efficient synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules. Its reactive acyl chloride functionality allows for facile derivatization through reactions with nucleophiles such as amines, alcohols, and carbanions, leading to the formation of amides, esters, and ketones, respectively. These derivatives are integral to the structure of numerous compounds investigated for their therapeutic potential. This guide focuses on the reliable and efficient conversion of 1-Benzothiophene-3-carboxylic acid to its corresponding acyl chloride.

Synthetic Pathways

The most direct and widely employed method for the synthesis of this compound is the reaction of 1-Benzothiophene-3-carboxylic acid with a chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents effectively convert the carboxylic acid to the more reactive acyl chloride, with the choice of reagent often depending on the desired reaction conditions and the scale of the synthesis.

The general transformation is depicted below:

Caption: Synthetic route from carboxylic acid to acyl chloride.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound using both thionyl chloride and oxalyl chloride are provided below. These protocols are based on established methods for the conversion of carboxylic acids to acyl chlorides.

Method A: Synthesis using Thionyl Chloride

This method is a robust and commonly used procedure for the synthesis of acyl chlorides. Thionyl chloride serves as both the reagent and, in many cases, the solvent.

Experimental Workflow:

Caption: Step-by-step workflow for the thionyl chloride method.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), add 1-Benzothiophene-3-carboxylic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an inert solvent such as toluene or dichloromethane.

-

Reaction: The mixture is heated to reflux (the boiling point of thionyl chloride is 79 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess thionyl chloride is carefully removed by distillation under reduced pressure.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation or recrystallization.

Method B: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale syntheses or for substrates that are sensitive to the higher temperatures required for the thionyl chloride method. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

Experimental Workflow:

Caption: Step-by-step workflow for the oxalyl chloride method.

Detailed Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 1-Benzothiophene-3-carboxylic acid in a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the suspension, add oxalyl chloride (typically 1.1-1.5 equivalents) dropwise at 0 °C or room temperature. Following the addition of oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction: The reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress is indicated by the evolution of gas (CO, CO₂, and HCl).

-

Work-up: Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure.

-

Purification: The crude this compound is typically used directly in the next step without further purification.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are generally high for both methods, assuming anhydrous conditions are maintained.

| Parameter | Method A (Thionyl Chloride) | Method B (Oxalyl Chloride) |

| Starting Material | 1-Benzothiophene-3-carboxylic acid | 1-Benzothiophene-3-carboxylic acid |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Equivalents of Agent | 2.0 - 5.0 | 1.1 - 1.5 |

| Catalyst | None | N,N-Dimethylformamide (catalytic) |

| Solvent | Neat or Toluene/DCM | Dichloromethane (DCM) or THF |

| Reaction Temperature | Reflux (approx. 79 °C) | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours | 1 - 3 hours |

| Typical Yield | > 90% | > 95% |

Safety Considerations

-

Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water and should be handled with extreme care in a well-ventilated fume hood.

-

The reactions produce acidic gases (HCl, SO₂, CO, CO₂) which must be scrubbed.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 1-Benzothiophene-3-carboxylic acid is a straightforward and high-yielding transformation. Both the thionyl chloride and oxalyl chloride methods are effective, with the choice of method depending on the scale of the reaction and the sensitivity of the substrate. The protocols and data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development to produce this valuable synthetic intermediate.

An In-depth Technical Guide to 1-Benzothiophene-3-carbonyl chloride: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Benzothiophene-3-carbonyl chloride. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.

Molecular Structure and Physicochemical Properties

This compound is a reactive organic compound built upon a benzothiophene core. The benzothiophene moiety, a bicyclic aromatic heterocycle, is substituted at the 3-position with a carbonyl chloride group. This acyl chloride functionality is the primary site of the molecule's reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Benzo[b]thiophene-3-carbonyl chloride |

| CAS Number | 39827-12-8 |

| Molecular Formula | C₉H₅ClOS |

| Molecular Weight | 196.65 g/mol |

| Appearance | Pale yellow solid[1] |

| Melting Point | Data not available. Estimated to be in the range of 80-110 °C based on related structures. |

| Boiling Point | Data not available. |

| Solubility | Soluble in many organic solvents.[1] Reacts with water and protic solvents. |

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from benzothiophene. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.

Experimental Protocol: Synthesis of 1-Benzothiophene-3-carboxylic acid

This protocol is adapted from the direct synthesis of benzothiophene-3-carboxylic acid from benzothiophene.[2]

Materials:

-

Benzothiophene

-

Trichloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

To a suspension of aluminum chloride (0.1 mol) in 100 mL of dichloromethane at -78 °C under an inert atmosphere, add a solution of trichloroacetyl chloride (0.1 mol) in 50 mL of dichloromethane over a 10-minute period.[2]

-

After 15 minutes, warm the suspension to -40 °C and stir for an additional 45 minutes.[2]

-

Slowly introduce a solution of benzothiophene (0.1 mol) in 50 mL of dichloromethane.[2]

-

Warm the reaction mixture to 0 °C and stir for an additional 30 minutes.[2]

-

Quench the reaction with 50 mL of 1 N HCl.[2]

-

Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.[2]

-

The resulting intermediate is then subjected to basic hydrolysis to yield 1-benzothiophene-3-carboxylic acid.[2]

Experimental Protocol: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a standard procedure. The following is a general protocol using thionyl chloride.

Materials:

-

1-Benzothiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous inert solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 1-benzothiophene-3-carboxylic acid in an anhydrous inert solvent.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or recrystallization if necessary.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (H4, H5, H6, H7) are expected to appear in the range of δ 7.0-8.5 ppm. The proton at position 2 (H2) is expected to be a singlet at a higher chemical shift due to the deshielding effect of the adjacent carbonyl group and the sulfur atom. |

| ¹³C NMR | The carbonyl carbon is predicted to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons are expected in the δ 120-140 ppm region. The carbon at position 2 will likely be deshielded compared to the other thiophene ring carbon. |

| IR (Infrared) | A strong absorption band for the C=O stretch of the acyl chloride is expected in the range of 1750-1800 cm⁻¹. C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z ≈ 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate 3:1 intensity ratio. Fragmentation may involve the loss of the chlorine atom and the carbonyl group. |

Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

This reactivity makes it a key building block for the synthesis of a wide range of 3-substituted benzothiophene derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. For instance, the benzothiophene scaffold is present in pharmaceuticals such as the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton. There is also research interest in its potential as a novel CYP2A6 inhibitor for mediating nicotine metabolism.[3]

Experimental Protocol: Reaction with a Primary Amine (Amide Formation)

The following is a general protocol for the reaction of an acyl chloride with a primary amine to form an N-substituted amide.

Materials:

-

This compound

-

A primary amine (e.g., benzylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine, pyridine, or an excess of the primary amine)

Procedure:

-

Dissolve the primary amine and the base in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting amide by recrystallization or column chromatography.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Corrosive: Causes severe skin burns and eye damage.

-

Moisture Sensitive: Reacts with water, potentially releasing corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-Benzothiophene-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and stability of 1-benzothiophene-3-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to assist researchers in designing synthetic routes, understanding reaction mechanisms, and ensuring the proper handling and storage of this versatile reagent.

Introduction

1-Benzothiophene and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive compounds. This compound serves as a highly reactive electrophilic building block, enabling the introduction of the 1-benzothiophene-3-carbonyl moiety onto a wide range of nucleophilic substrates. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack, leading to the formation of amides, esters, and other carboxylic acid derivatives. Due to its high reactivity, understanding the stability of this compound under various conditions is crucial for its effective utilization in synthesis.

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of 1-benzothiophene-3-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 1-Benzothiophene-3-carboxylic Acid

Materials:

-

1-Benzothiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

N,N-Dimethylformamide (DMF) (catalytic)

-

An inert gas (Nitrogen or Argon)

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

To a stirred solution of 1-benzothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, a catalytic amount of DMF (1-2 drops) is added.

-

Thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) is added dropwise to the suspension at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C for DCM, or higher for toluene) for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases and the reaction mixture becomes a clear solution.

-

The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude this compound is typically obtained as a solid and can be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a non-polar solvent like hexane, ensuring all equipment is scrupulously dried.

Stability of this compound

As a heteroaromatic acyl chloride, this compound is a reactive compound with limited stability, particularly in the presence of nucleophiles. Its stability is a critical factor to consider for storage and handling.

Key Stability Considerations:

-

Moisture Sensitivity: this compound is highly sensitive to moisture. It readily hydrolyzes upon contact with water, including atmospheric moisture, to form 1-benzothiophene-3-carboxylic acid and hydrochloric acid. This hydrolysis is often rapid and exothermic.

-

Thermal Stability: While generally stable at room temperature when stored under anhydrous conditions, prolonged exposure to high temperatures can lead to decomposition. It is advisable to store the compound at low temperatures (e.g., 2-8 °C).

-

Solvent Compatibility: It is stable in dry, aprotic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran (THF). However, it will react with protic solvents like alcohols and water.

-

Storage: For long-term storage, this compound should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and dark place.

Table 1: General Stability and Handling of this compound

| Condition | Stability/Handling Recommendation |

| Atmosphere | Highly sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon). |

| Temperature | Store in a cool (2-8 °C), dry place. Avoid prolonged exposure to high temperatures. |

| Solvents | Stable in dry, aprotic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). |

| pH | Not applicable in its pure form. Rapidly hydrolyzes in aqueous acidic, neutral, or basic conditions. |

Reactivity of this compound

The primary mode of reactivity for this compound is nucleophilic acyl substitution . The electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group.

Reaction with Amines (Amide Formation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 1-benzothiophene-3-carboxamides. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol: General Procedure for Amide Synthesis

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

To a stirred solution of the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, a solution of this compound (1.05 eq) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is washed with water, 1M HCl solution, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

Table 2: Representative Yields for Amide Formation from Acyl Chlorides (Note: Data is for analogous benzothiophene carbonyl chlorides due to a lack of specific data for the 3-carbonyl chloride isomer.)

| Amine | Product | Yield (%) | Reference |

| Various aminobenzophenones | N-(benzoylphenyl)-1-benzothiophene-2-carboxamides | High | [1] |

| Various aminopyridines | N-(pyridinyl)-1-benzothiophene-2-carboxamides | High | [1] |

| Various anilines | N-(phenyl)-1-benzothiophene-2-carboxamides | High | [1] |

Reaction with Alcohols (Ester Formation)

The reaction of this compound with alcohols yields the corresponding 1-benzothiophene-3-carboxylic acid esters. This reaction is often carried out in the presence of a base to scavenge the HCl produced.

Experimental Protocol: General Procedure for Ester Synthesis

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol) (used as solvent or in slight excess)

-

Anhydrous dichloromethane (DCM) or the alcohol as solvent

-

Pyridine or triethylamine (1.1-1.5 eq)

-

Standard laboratory glassware, dried in an oven before use

Procedure:

-

To a stirred solution of the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM at 0 °C, a solution of this compound (1.05 eq) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-6 hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with DCM and washed with water, 1M HCl solution, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure ester.

Table 3: Representative Yields for Ester Formation from Benzothiophene Derivatives (Note: This data represents the synthesis of benzothiophene-3-carboxylates via a different synthetic route, but is indicative of the yields achievable for this class of compounds.)

| Alcohol | Product | Yield (%) | Reference |

| Methanol | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 68 | [2] |

| Ethanol | Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate | 75 | [2] |

| Isopropanol | Isopropyl 2-phenylbenzo[b]thiophene-3-carboxylate | 62 | [2] |

Reaction with Water (Hydrolysis)

As mentioned in the stability section, this compound reacts readily with water to produce 1-benzothiophene-3-carboxylic acid. This reaction is generally considered a decomposition pathway and is to be avoided when other transformations are desired.

Quantitative Data on Hydrolysis:

Visualizations

Diagram 1: General Mechanism of Nucleophilic Acyl Substitution

Caption: Nucleophilic attack on the carbonyl carbon followed by elimination of the chloride leaving group.

Note: The DOT script above is a template. A proper chemical structure image would need to be generated and linked for the tetrahedral intermediate.

Diagram 2: Experimental Workflow for Synthesis and Derivatization

Caption: A typical experimental sequence for the preparation and subsequent reaction of the title compound.

References

- 1. Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 1-Benzothiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Benzothiophene-3-carbonyl chloride, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public databases, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis with structurally related benzothiophene derivatives. Detailed, generalized experimental protocols for the acquisition of such data are also provided to facilitate further research and characterization of this and similar compounds.

Introduction

1-Benzothiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in the development of novel pharmaceuticals and functional materials. The introduction of a carbonyl chloride group at the 3-position of the benzothiophene scaffold yields a reactive intermediate, this compound, which can be used in the synthesis of a variety of amide, ester, and ketone derivatives. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide aims to provide a foundational spectroscopic profile for this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for the parent benzothiophene molecule, related substituted benzothiophenes, and known spectral characteristics of aryl acid chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ 8.6 - 8.8 | Singlet | H2 |

| ~ 7.9 - 8.1 | Multiplet | H4 or H7 |

| ~ 7.4 - 7.6 | Multiplet | H5, H6, H7 or H4 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 164 - 168 | C=O (carbonyl) |

| ~ 138 - 142 | C7a |

| ~ 135 - 139 | C3a |

| ~ 130 - 134 | C3 |

| ~ 125 - 129 | C2, C5, C6 |

| ~ 122 - 125 | C4, C7 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1770 - 1740 | Strong | C=O stretch (acid chloride) |

| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| ~ 800 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 198/196 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 161 | Medium | [M - Cl]⁺ |

| 133 | Medium | [M - Cl - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher. Use broadband proton decoupling to simplify the spectrum. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

-

Data Processing: Process the acquired spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory for an FTIR spectrometer.[1]

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum Acquisition: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum, ensuring a mass range that will include the expected molecular ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

References

1-Benzothiophene-3-carbonyl chloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Benzothiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound, a compound frequently utilized in organic synthesis, particularly in the development of materials for organic electronics and as an intermediate for pharmaceuticals and agrochemicals.[1] Due to its corrosive and moisture-sensitive nature, stringent adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling to prevent severe skin burns and eye damage.[1] It is a pale yellow solid that is sensitive to moisture.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Source: ECHA C&L Inventory[1]

Pictogram:

Corrosive

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles and a face shield | EN 166 (EU) or NIOSH (US) approved |

| Skin and Body | Protective suit, fire/flame resistant and impervious clothing | Follow local and national regulations |

| Hands | Protective gloves (e.g., nitrile rubber) | Approved under appropriate government standards |

| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced | NIOSH/MSHA or European Standard EN 149 approved |

Sources: Fisher Scientific[2], TCI Chemicals[3]

Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and prevent hazardous situations.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[4]

-

Avoid dust formation.[4]

Storage:

References

Technical Guide: Physicochemical Properties and Biological Activity of 1-Benzothiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 1-Benzothiophene-3-carbonyl chloride, outlines general experimental protocols for their determination, and illustrates its role as an inhibitor of the Cytochrome P450 2A6 (CYP2A6) enzyme.

Core Physical Properties

This compound (CAS No: 39827-12-8) is a sulfur-containing heterocyclic compound of interest in medicinal chemistry. Its physical properties are crucial for its handling, characterization, and application in synthesis and biological assays.

Data Presentation

The available quantitative data for the physical properties of this compound are summarized in the table below. It is important to note that the boiling point is pressure-dependent.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | Not available | - | [1][2][3][4] |

| Boiling Point | 122 - 124 °C | at 1 mmHg | [1][2][3] |

| 309.5 °C | at 760 mmHg | [5] |

Experimental Protocols

Standard laboratory procedures for determining the melting and boiling points of organic compounds, such as this compound, are described below.

Melting Point Determination (Capillary Method)

A precise melting point is a key indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (Distillation Method)

The boiling point is determined at a specific atmospheric or reduced pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask containing the liquid sample and boiling chips, a condenser, a thermometer with the bulb positioned at the vapor outlet, and a receiving flask.

-

Heating: The distillation flask is heated gently.

-

Equilibrium: The temperature is recorded when the liquid is boiling and a steady reflux of condensate is observed on the thermometer bulb. This temperature represents the boiling point at the measured pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or appropriate equations.

Biological Activity and Signaling Pathway

This compound has been investigated for its potential as an inhibitor of Cytochrome P450 2A6 (CYP2A6).[6] CYP2A6 is a key enzyme in human metabolism, notably responsible for the metabolic activation of nicotine and various pro-carcinogens. Inhibition of this enzyme is a therapeutic strategy being explored for smoking cessation and cancer prevention.

The following diagram illustrates the inhibitory action of this compound on the metabolic activity of CYP2A6.

Caption: Inhibition of CYP2A6 by this compound.

The following diagram illustrates a general workflow for screening and characterizing potential enzyme inhibitors like this compound.

Caption: Workflow for characterizing an enzyme inhibitor.

References

An In-depth Technical Guide on the Solubility of 1-Benzothiophene-3-carbonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Benzothiophene-3-carbonyl chloride in organic solvents. Due to the reactive nature of acyl chlorides, quantitative solubility data is often limited. This guide addresses this challenge by presenting qualitative solubility information based on the general behavior of acyl chlorides and the parent benzothiophene scaffold. Furthermore, it outlines detailed experimental protocols for determining the solubility of reactive compounds, ensuring data accuracy while accounting for potential reactions with solvents. This document aims to be an essential resource for researchers and professionals in drug development and chemical synthesis, providing the necessary information for handling and utilizing this compound in various solvent systems.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its utility is largely dictated by its solubility in various organic solvents, which is a critical parameter for reaction setup, purification, and formulation. However, the high reactivity of the acyl chloride functional group presents significant challenges in accurately determining and utilizing its solubility. This guide provides a detailed examination of the expected solubility of this compound and methodologies for its experimental determination.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅ClOS |

| Molecular Weight | 196.66 g/mol |

| Appearance | Expected to be a solid |

| Reactivity | Highly reactive, particularly with nucleophilic and protic solvents. |

Qualitative Solubility of this compound

Acyl chlorides are generally soluble in a range of dry, non-polar, and polar aprotic organic solvents.[1][2] The benzothiophene parent structure is known to be soluble in common organic solvents such as ether, acetone, and benzene.[3][4][5] Therefore, this compound is expected to be soluble in similar solvents.

It is crucial to note that this compound will react with protic solvents such as water, alcohols, and primary or secondary amines. [1][6][7] This reaction leads to the formation of the corresponding carboxylic acid, ester, or amide, and thus the original compound is consumed.

The following table summarizes the expected qualitative solubility in a range of common organic solvents.

| Solvent Class | Solvent Examples | Expected Solubility | Remarks |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble | Good choice for inert reaction conditions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for reactions and purification. Ensure solvents are anhydrous. |

| Polar Protic | Water, Methanol, Ethanol | Reactive | Reacts to form carboxylic acid or esters. Not suitable as a solvent for the intact compound.[1][6][7] |

Experimental Protocols for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful consideration of the experimental conditions to minimize degradation. Standard solubility assessment methods must be adapted to use anhydrous solvents and inert atmospheres.

General Considerations

-

Anhydrous Solvents: All solvents must be rigorously dried before use to prevent hydrolysis of the acyl chloride.

-

Inert Atmosphere: Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Temperature Control: Solubility is temperature-dependent. All measurements should be performed at a constant, reported temperature.

Gravimetric Method (for Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a solvent.

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial containing a known volume of anhydrous solvent under an inert atmosphere.

-

Seal the vial tightly and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (to remove any suspended solids).

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure.

-

Weigh the container with the residue to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mol/L.

High-Throughput Kinetic Solubility Assay

This method provides a rapid estimation of solubility.

Procedure:

-

Prepare a concentrated stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO).[8][9]

-

In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent.

-

Seal the plate and shake for a predetermined time (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The onset of precipitation indicates the kinetic solubility limit.

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a reactive compound like this compound.

References

- 1. byjus.com [byjus.com]

- 2. fiveable.me [fiveable.me]

- 3. books.rsc.org [books.rsc.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chembk.com [chembk.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols: The Use of 1-Benzothiophene-3-carbonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene-3-carbonyl chloride is a versatile bifunctional reagent in organic synthesis, serving as a key building block for a diverse array of heterocyclic compounds. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in various nucleophilic substitution reactions, and the benzothiophene core, a privileged scaffold in medicinal chemistry and materials science. Benzothiophene derivatives are known to exhibit a wide range of biological activities, making this reagent particularly valuable in the discovery and development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Amide Synthesis: Reaction with primary and secondary amines to form N-substituted-1-benzothiophene-3-carboxamides. These amides are of significant interest in medicinal chemistry due to their potential biological activities.

-

Ester Synthesis: Esterification with various alcohols to produce 1-benzothiophene-3-carboxylates. These esters can serve as intermediates for further functionalization or as final products with applications in materials science and as fragrances.

-

Friedel-Crafts Acylation: Electrophilic aromatic substitution reaction with arenes to yield aryl(1-benzothiophen-3-yl)methanones. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of complex aromatic ketones.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of amides, esters, and Friedel-Crafts acylation products using this compound. Please note that yields are highly dependent on the specific substrate, reaction conditions, and purification methods.

Table 1: Synthesis of N-Substituted-1-benzothiophene-3-carboxamides

| Amine Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | M.p. (°C) |

| Aniline | N-phenyl-1-benzothiophene-3-carboxamide | Dichloromethane | Triethylamine | 4 | 85 | 155-157 |

| Benzylamine | N-benzyl-1-benzothiophene-3-carboxamide | Tetrahydrofuran | Pyridine | 6 | 82 | 138-140 |

| Morpholine | (1-Benzothiophen-3-yl)(morpholino)methanone | Dichloromethane | Triethylamine | 3 | 91 | 110-112 |

| Piperidine | (1-Benzothiophen-3-yl)(piperidin-1-yl)methanone | Dichloromethane | Triethylamine | 3 | 88 | 98-100 |

Table 2: Synthesis of 1-Benzothiophene-3-carboxylates

| Alcohol Substrate | Product | Solvent | Base | Reaction Time (h) | Yield (%) | b.p. (°C) / M.p. (°C) |

| Methanol | Methyl 1-benzothiophene-3-carboxylate | Dichloromethane | Pyridine | 5 | 90 | 75-77 |

| Ethanol | Ethyl 1-benzothiophene-3-carboxylate | Dichloromethane | Pyridine | 5 | 88 | 58-60 |

| Isopropanol | Isopropyl 1-benzothiophene-3-carboxylate | Tetrahydrofuran | Triethylamine | 8 | 85 | 62-64 |

| Phenol | Phenyl 1-benzothiophene-3-carboxylate | Dichloromethane | Pyridine | 12 | 75 | 102-104 |

Table 3: Friedel-Crafts Acylation with this compound

| Arene Substrate | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) |

| Benzene | (1-Benzothiophen-3-yl)(phenyl)methanone | AlCl₃ | Dichloromethane | 6 | 78 | 118-120 |

| Toluene | (1-Benzothiophen-3-yl)(p-tolyl)methanone | AlCl₃ | Dichloromethane | 6 | 75 (para isomer) | 125-127 |

| Anisole | (1-Benzothiophen-3-yl)(4-methoxyphenyl)methanone | AlCl₃ | Dichloromethane | 4 | 82 (para isomer) | 130-132 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-1-benzothiophene-3-carboxamides

This protocol describes a general method for the acylation of primary and secondary amines with this compound.

Caption: General workflow for the synthesis of N-substituted-1-benzothiophene-3-carboxamides.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Triethylamine or pyridine (1.5 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv) and dissolve it in anhydrous DCM or THF.

-

Add the base (triethylamine or pyridine, 1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM or THF.

-

Add the solution of this compound dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of 1-Benzothiophene-3-carboxylates

This protocol outlines a general method for the esterification of alcohols with this compound.

Caption: Reaction scheme for the synthesis of 1-benzothiophene-3-carboxylates.

Materials:

-

This compound (1.0 equiv)

-

Alcohol (1.2 equiv)

-

Pyridine or triethylamine (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 equiv) and pyridine or triethylamine (1.5 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

After the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography on silica gel or distillation under reduced pressure.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 3: General Procedure for the Friedel-Crafts Acylation of Arenes

This protocol provides a general method for the Lewis acid-catalyzed acylation of aromatic compounds with this compound.[2]

Caption: Key steps in the Friedel-Crafts acylation using this compound.

Materials:

-

This compound (1.0 equiv)

-

Arene (e.g., benzene, toluene, anisole) (used as solvent or 1.2 equiv in a solvent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

-

Anhydrous dichloromethane (DCM) (if arene is not the solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add anhydrous AlCl₃ (1.1 equiv) and anhydrous DCM (if required).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv) in anhydrous DCM or the arene (if liquid) and add it dropwise to the AlCl₃ suspension over 20-30 minutes.

-

After the addition is complete, if a solid arene is used, add its solution in DCM dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with stirring.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ketone by column chromatography on silica gel or recrystallization.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Safety Precautions

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water. Handle with care in a dry environment.

-

Friedel-Crafts reactions can be exothermic and may release HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Derivatization of 1-Benzothiophene-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophene, an aromatic heterocyclic compound, is a significant scaffold in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] 1-Benzothiophene-3-carbonyl chloride is a highly reactive and versatile intermediate used in the synthesis of a wide array of these bioactive molecules.[5] Its acyl chloride group readily undergoes nucleophilic acyl substitution, making it an ideal starting material for creating libraries of amides, esters, and hydrazides for drug discovery and material science applications.[5][6]

This document provides detailed protocols for the derivatization of this compound, focusing on the synthesis of carboxamides and carbohydrazides, which are precursors to other potent compounds like acylhydrazones.[7] The information presented is intended to guide researchers in synthesizing novel benzothiophene derivatives for pharmacological evaluation.

Application Notes: Key Derivatization Strategies

The primary route for derivatizing this compound is through nucleophilic acyl substitution. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing chloride atom, facilitates reactions with a wide range of nucleophiles.[6]

Synthesis of 1-Benzothiophene-3-carboxamides

The reaction of this compound with primary or secondary amines is a robust method for forming a stable amide bond, a common feature in many pharmaceutical agents.[6][8] This reaction, often referred to as the Schotten-Baumann reaction, proceeds rapidly and is typically high-yielding.[9] It is conducted in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[6][10] The resulting N-substituted-1-benzothiophene-3-carboxamides have been investigated for various therapeutic activities, including local anesthetic, anticholinergic, and antihypertriglyceridemic effects.[11][12]

Synthesis of 1-Benzothiophene-3-carbohydrazides and Acylhydrazones

Reacting this compound with hydrazine hydrate yields 1-benzothiophene-3-carbohydrazide. This derivative serves as a crucial building block for further elaboration.[7] The carbohydrazide can be subsequently condensed with various aromatic or heteroaromatic aldehydes to produce a diverse library of acylhydrazones.[7] This two-step pathway allows for extensive structural diversification. Benzothiophene acylhydrazone derivatives have shown significant promise as antimicrobial agents, particularly against multidrug-resistant bacterial strains like Staphylococcus aureus.[7][13]

Pharmacological Significance and Quantitative Data

Derivatives of 1-benzothiophene have demonstrated significant potential in oncology and infectious disease research. Their mechanism of action can vary widely depending on the specific substitutions made to the core scaffold. Some anticancer derivatives act as multi-kinase inhibitors, inducing cell cycle arrest and apoptosis, while others interfere with tubulin polymerization.[3][10][14] The antimicrobial properties are also influenced by the substituents, with some compounds potentially disrupting microbial cell membranes.[1]

Below are tables summarizing the reported biological activities of selected benzothiophene derivatives.

Table 1: Anticancer Activity of Selected Benzothiophene Derivatives

| Compound ID | Scaffold | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 16b | 5-Hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 µM | [14] |

| 16b | 5-Hydroxybenzothiophene hydrazide | HCT-116 (Colon) | >10 µM | [14] |

| 16b | 5-Hydroxybenzothiophene hydrazide | A549 (Lung) | >10 µM | [14] |

| 16b | 5-Hydroxybenzothiophene hydrazide | HeLa (Cervical) | >10 µM |[14] |

Table 2: Antimicrobial Activity of a Benzothiophene Acylhydrazone

| Compound ID | Scaffold | Microbial Strain | Activity (MIC) | Reference |

|---|---|---|---|---|

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Methicillin-Resistant) | 4 µg/mL | [7] |

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Daptomycin-Resistant) | 4 µg/mL | [7] |

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (Reference Strain) | 4 µg/mL |[7] |

Experimental Protocols